molecular formula C7H11NO B1653456 1-(3,6-Dihydropyridin-1(2h)-yl)ethanone CAS No. 18513-75-2

1-(3,6-Dihydropyridin-1(2h)-yl)ethanone

Cat. No. B1653456
CAS RN: 18513-75-2
M. Wt: 125.17 g/mol
InChI Key: FOGMZJSGTOBOIK-UHFFFAOYSA-N
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Description

The compound “3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one” is similar to the one you’re asking about . It’s a white to yellow powder or crystals . Another related compound is “Piperlongumine (PL)”, a potent anticancer agent from the plant long pepper (Piper longum), which contains the 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold and cinnamoyl unit .


Synthesis Analysis

In a study, a series of Piperlongumine (PL) analogs were synthesized and evaluated for their cytotoxicity against cancer cells . The position effect, not the electronic effect, of substituents plays a certain role in the cytotoxicity of PL and its analogs .


Molecular Structure Analysis

The molecular structure of “3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one” is represented by the Inchi Code: 1S/C15H17N3O4/c19-15-14 (16-8-10-22-11-9-16)2-1-7-17 (15)12-3-5-13 (6-4-12)18 (20)21/h2-6H,1,7-11H2 .


Chemical Reactions Analysis

The 5,6-dihydropyridin-2(1H)-one unit, a potent pharmacophore in enhancing the antiproliferative activities of PL, could react with cysteamine and lead to ROS generation, and then bring about the occurrence of ROS-induced downstream events, followed by cell cycle arrest and apoptosis .


Physical And Chemical Properties Analysis

The physical form of “3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one” is a white to yellow powder or crystals . It has a molecular weight of 303.32 .

Safety and Hazards

The safety information for “3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one” includes the following hazard statements: H302, H315, H319 . The precautionary statements are P264, P280, P305, P313, P337, P338, P351 .

Future Directions

The study suggests that introducing a lactam unit containing Michael acceptors may be a potent strategy to enhancing the anticancer activity of drugs .

properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMZJSGTOBOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299464
Record name 1-(3,6-dihydropyridin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dihydropyridin-1(2h)-yl)ethanone

CAS RN

18513-75-2
Record name NSC130980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,6-dihydropyridin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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